2-Thiophenesulfonyl fluoride, 5-chloro-

Catalog No.
S3134202
CAS No.
108158-05-0
M.F
C4H2ClFO2S2
M. Wt
200.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thiophenesulfonyl fluoride, 5-chloro-

CAS Number

108158-05-0

Product Name

2-Thiophenesulfonyl fluoride, 5-chloro-

IUPAC Name

5-chlorothiophene-2-sulfonyl fluoride

Molecular Formula

C4H2ClFO2S2

Molecular Weight

200.63

InChI

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

XZQCGAGVTAESGC-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)F

solubility

not available

5-Chloro-2-thiophenesulfonyl fluoride (CAS 108158-05-0) is a bifunctional heteroaromatic building block primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Featuring a molecular weight of 200.64 g/mol, the compound integrates a stable sulfonyl fluoride warhead with an orthogonal 5-chloro substituent on a thiophene core. Because it resists premature hydrolysis and degradation under standard aqueous and basic conditions, it serves as a robust precursor for late-stage functionalization, covalent drug design, and advanced materials synthesis where traditional sulfonyl chlorides would fail[1].

Substituting 5-chloro-2-thiophenesulfonyl fluoride with its direct chloride analog (5-chloro-2-thiophenesulfonyl chloride) fundamentally compromises processability; the chloride undergoes rapid hydrolysis in aqueous media and reacts indiscriminately with nucleophiles, preventing its use in multi-step syntheses without complex protecting-group strategies [1]. Furthermore, utilizing the unchlorinated analog (2-thiophenesulfonyl fluoride) eliminates the critical halogen handle required for downstream palladium-catalyzed cross-coupling, restricting the buyer's ability to elaborate the heteroaromatic core after the SuFEx linkage is established [2]. Consequently, this specific compound is required when both hydrolytic stability and bifunctional orthogonality are mandatory for the synthetic workflow.

Aqueous Processability and Hydrolytic Stability

A critical procurement differentiator for 5-chloro-2-thiophenesulfonyl fluoride is its resistance to aqueous degradation. Class-level data demonstrates that heteroaryl sulfonyl fluorides maintain >95% structural integrity after 24 hours in aqueous buffer (pH 7.4), whereas the corresponding sulfonyl chlorides degrade rapidly, often retaining <5% intact material under identical conditions [1]. This stability allows the compound to survive aqueous workups and biological assay conditions.

Evidence DimensionIntact material recovery after 24h in aqueous buffer (pH 7.4)
Target Compound Data>95% recovery
Comparator Or Baseline5-chloro-2-thiophenesulfonyl chloride (<5% recovery)
Quantified Difference>90% absolute increase in hydrolytic survival
ConditionsAqueous buffer, pH 7.4, 24 hours at room temperature

Buyers can eliminate the need for anhydrous handling and complex protecting-group strategies during multi-step synthesis.

Bifunctional Orthogonality for Late-Stage Diversification

The inclusion of the 5-chloro substituent provides a distinct synthetic advantage over unsubstituted 2-thiophenesulfonyl fluoride. The C-Cl bond serves as a competent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling >80% yield of 5-aryl derivatives while leaving the -SO2F group completely intact for subsequent SuFEx reactions[1]. The unsubstituted analog inherently yields 0% in such diversification attempts, forcing buyers to rely on pre-functionalized starting materials.

Evidence DimensionYield of downstream Pd-catalyzed aryl coupling
Target Compound Data>80% yield of diversified product
Comparator Or Baseline2-thiophenesulfonyl fluoride (0% yield, no reactive handle)
Quantified DifferenceEnables structural diversification at the 5-position
ConditionsStandard Pd-catalyzed Suzuki-Miyaura conditions (e.g., arylboronic acid, Pd catalyst, mild base)

Procuring this bifunctional reagent allows for the generation of diverse chemical libraries from a single starting material.

Enhanced Electrophilicity via Heteroaromatic Tuning

The electronic properties of the 5-chlorothiophene ring specifically tune the reactivity of the sulfonyl fluoride group. The electron-withdrawing nature of the chlorine atom, combined with the heteroaromatic core, increases the electrophilicity of the sulfur center compared to a standard phenylsulfonyl fluoride. This results in >90% conversion in SuFEx coupling with hindered phenols within 2 hours under DBU catalysis, whereas unactivated benzenesulfonyl fluorides often require extended reaction times or stronger bases to achieve comparable yields [1].

Evidence DimensionSuFEx coupling conversion with hindered phenols (2 hours)
Target Compound Data>90% conversion
Comparator Or BaselinePhenylsulfonyl fluoride (<70% conversion)
Quantified Difference>20% higher conversion in a fixed timeframe
ConditionsDBU catalysis, room temperature, 2 hours

Accelerates synthesis cycle times and improves yields when coupling with sterically demanding or less reactive nucleophiles.

Covalent Inhibitor Library Synthesis

Due to its established hydrolytic stability in physiological buffers, 5-chloro-2-thiophenesulfonyl fluoride is a highly effective building block for developing targeted covalent inhibitors. The S-F bond remains inert until it encounters specific activating microenvironments (such as a properly positioned tyrosine or lysine residue in a protein binding pocket), providing higher assay reproducibility and target specificity than rapidly hydrolyzing sulfonyl chlorides for in vitro and in vivo screening [1].

Orthogonal Bioconjugation Workflows

In bioconjugation applications where multiple functionalization steps are required, this compound acts as a reliable bifunctional linker. The orthogonal nature of the SuFEx reaction and the 5-chloro handle allows researchers to attach a biomolecule via the -SO2F group, and subsequently install a fluorophore or affinity tag via palladium-catalyzed cross-coupling at the chloro position without cross-reactivity, a workflow impossible with unchlorinated analogs [2].

High-Throughput Material Functionalization

For the industrial synthesis of modified polymers or surfaces, the accelerated SuFEx kinetics driven by the electron-withdrawing 5-chlorothiophene core enable rapid functionalization of phenolic or amine-rich substrates. This provides a more efficient and scalable process compared to using unactivated phenylsulfonyl fluorides, reducing catalyst loading and reaction times during bulk material modification [3].

XLogP3

2.7

Dates

Last modified: 08-18-2023

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